L-Proline, 1-(1-methylethyl)-5-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

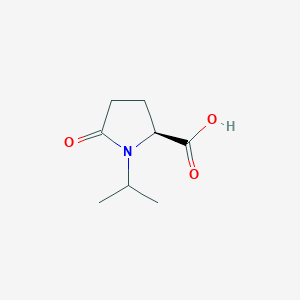

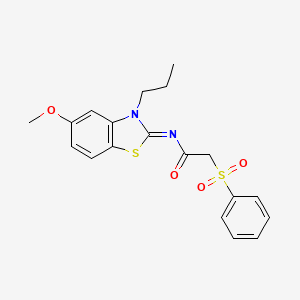

L-Proline, 1-(1-methylethyl)-5-oxo- is a chemical compound with the CAS number 342793-00-4 . It is a naturally occurring amino acid .

Molecular Structure Analysis

The molecular structure of L-Proline, 1-(1-methylethyl)-5-oxo- can be found in various chemical databases .Chemical Reactions Analysis

The specific chemical reactions involving L-Proline, 1-(1-methylethyl)-5-oxo- are not detailed in the search results .Physical and Chemical Properties Analysis

L-Proline, 1-(1-methylethyl)-5-oxo- is described as a colorless crystalline powder or crystal . More detailed physical and chemical properties can be found in chemical databases .Scientific Research Applications

Enzymatic Activity and Substrate Specificity

L-Proline analogs, including L-Proline, 1-(1-methylethyl)-5-oxo-, are studied for their interaction with enzymes like 5-oxo-L-prolinase. This enzyme catalyzes the conversion of 5-oxo-L-proline to L-glutamate, coupled with ATP cleavage. Research shows that analogs where the 4-methylene moiety of 5-oxo-L-proline is replaced participate in reactions with varying coupling efficiency. The substrate specificity and enzymatic activity are significant in understanding the metabolic pathways involving L-Proline and its analogs (Williamson & Meister, 1982).

Protection against Cellular Toxicity

L-Proline analogs like L-2-oxothiazolidine-4-carboxylic acid, derived from 5-oxo-L-proline, have been shown to protect cells against various toxic compounds. This protection is attributed to the transformation of these compounds into substances like S-carboxyl-L-cystein within the cells, indicating a potential therapeutic application for conditions involving cellular toxicity (Boettcher & Meister, 1985).

Inhibition of Enzymatic Processes

Certain L-Proline analogs are noted for their ability to inhibit enzymes such as 5-oxoprolinase, affecting the metabolism of substances like 5-oxo-L-proline. This highlights the potential of these compounds to model or treat metabolic conditions like 5-oxoprolinuria, where there's a deficiency in enzymatic activities related to L-Proline metabolism (van der Werf et al., 1973).

Therapeutic Potential in Glutathione Depletion

The use of L-Proline analogs has been suggested for therapeutic purposes, particularly in conditions where there's a depletion of hepatic glutathione. Analog compounds that serve as substrates for 5-oxo-L-prolinase have been shown to restore hepatic glutathione levels, offering a potential treatment avenue for related diseases (Williamson & Meister, 1981).

Metabolic Studies and Industrial Applications

L-Proline and its analogs have critical roles in cellular metabolism and the synthesis regulation of macromolecules. They are not only valuable in fundamental research but also hold potential for industrial applications. For instance, microorganisms overproducing L-Proline can be developed by isolating mutants resistant to its analogs. Additionally, these compounds are being considered for modifying the biological, pharmaceutical, or physicochemical properties of peptides and proteins, indicating their wide-ranging applicability (Bach & Takagi, 2013).

Mechanism of Action

Target of Action

The primary targets of “(S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid” are currently unknown. This compound is a derivative of L-Proline, a naturally occurring amino acid . Amino acids are known to interact with various cellular targets, including enzymes, receptors, and transport proteins, playing crucial roles in numerous biological processes.

Biochemical Pathways

L-Proline, the parent compound, is involved in several biochemical pathways, including protein synthesis and the proline-glutamate pathway

Result of Action

As a derivative of L-Proline, it may share some of the effects of L-Proline, which include roles in protein synthesis and cellular osmoregulation

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that amino acids, which this compound is a derivative of, have unique characteristics arising from the size, shape, solubility, and ionization properties of their side chains . These properties exert a profound effect on the structure and biological activity of proteins .

Cellular Effects

It is known that amino acids and their derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that amino acids and their derivatives can be involved in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells and tissues, including interactions with transporters or binding proteins, and effects on localization or accumulation .

Subcellular Localization

It is known that similar compounds can have specific subcellular localizations, which can include targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name |

(2S)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKROOJVDSHRXCY-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(CCC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1[C@@H](CCC1=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-Methylphenyl)pyrrolidine-1-carbonyl]-5-(propan-2-yl)-1,2-oxazole](/img/structure/B2371928.png)

![3,4-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2371930.png)

![1-(3-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B2371931.png)

![3-butyl-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![5-(4-chlorophenyl)-3-(furan-2-yl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2371935.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2371937.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2371938.png)